

Physical properties of 1-Bromo-4-propylheptane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-4-propylheptane*

Cat. No.: *B3047024*

[Get Quote](#)

Technical Guide: Physicochemical Properties of 1-Bromo-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of **1-Bromo-4-propylheptane**, a halogenated alkane of interest in synthetic organic chemistry. The document outlines its boiling point and density, presents standardized experimental protocols for their determination, and includes a workflow diagram for the physical characterization of liquid chemical compounds.

Core Physical Properties

1-Bromo-4-propylheptane is a brominated derivative of heptane with the chemical formula $C_{10}H_{21}Br$. Understanding its physical properties is crucial for its application in chemical synthesis, purification, and process development.

Data Presentation

The physical properties of **1-Bromo-4-propylheptane** are summarized in the table below. These values are based on available chemical database information and predictive models.

Physical Property	Value	Units	Notes
Boiling Point	232.9[1]	°C	At 760 mmHg
232.9 ± 8.0[2]	°C		Predicted
Density	1.067[1]	g/cm ³	-
1.067 ± 0.06[2]	g/cm ³		Predicted
CAS Number	133894-35-6[1][2][3] [4][5]	-	-
Molecular Formula	C ₁₀ H ₂₁ Br[1][2][3][5]	-	-
Molecular Weight	221.18[2]	g/mol	-

Experimental Protocols

While specific experimental data for **1-Bromo-4-propylheptane** is not extensively published in peer-reviewed literature, the following are detailed, standardized methodologies for the determination of boiling point and density for liquid organic compounds of this nature.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[2]

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Sample vial (small test tube)
- Heat-resistant rubber band or wire for attaching the sample vial to the thermometer
- Heating source (Bunsen burner or heating mantle)

- Heating medium (mineral oil or silicone oil)

Procedure:

- A small amount of the **1-Bromo-4-propylheptane** sample is placed into the sample vial.
- A capillary tube, sealed at one end, is placed into the sample vial with the open end downwards.
- The sample vial is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The thermometer and vial assembly is placed into the Thiele tube, which is filled with a high-boiling point oil, ensuring the sample is immersed.
- The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform heating of the oil bath.[\[2\]](#)
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample is equal to the external pressure.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[\[3\]\[6\]](#)

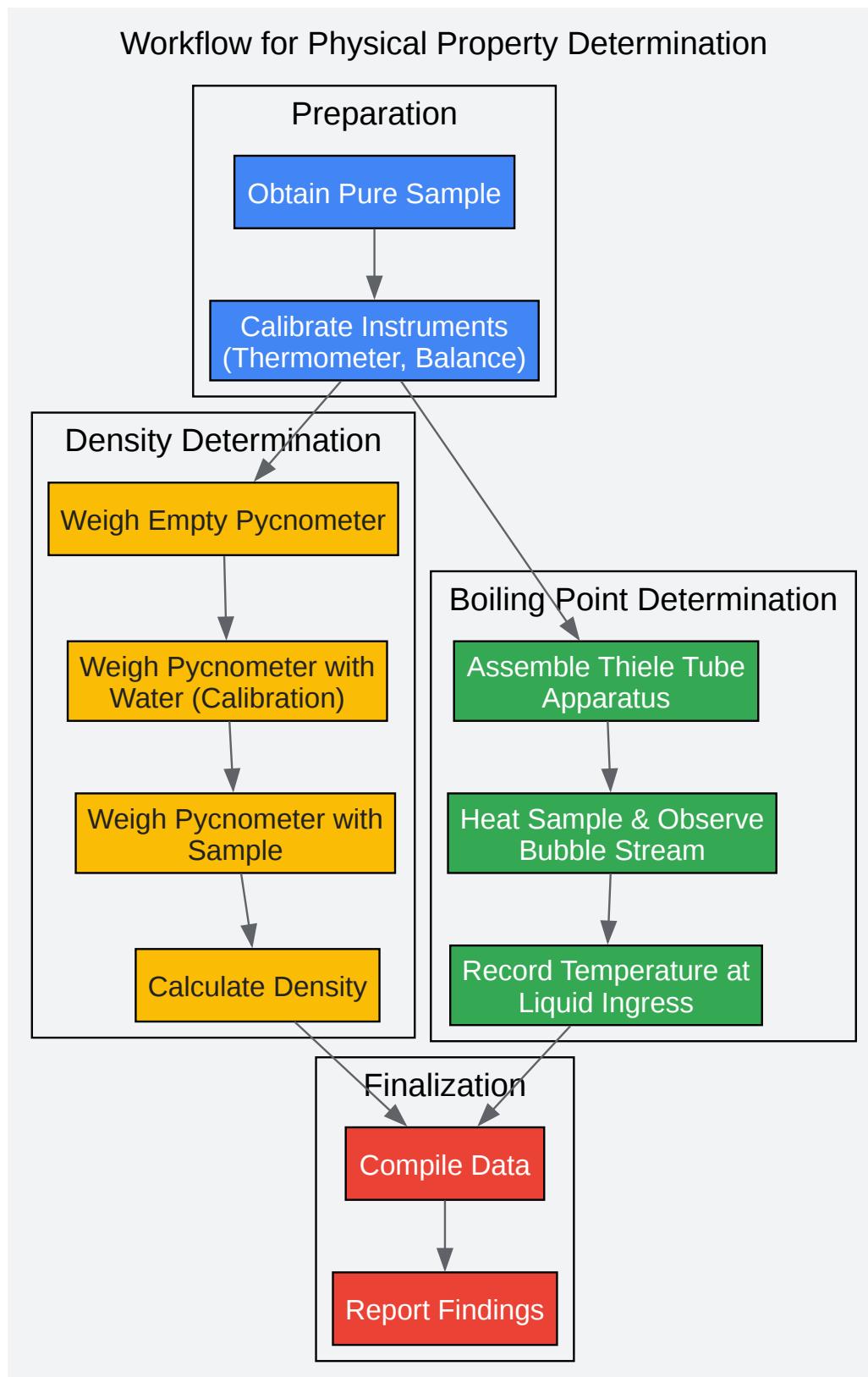
Density Determination: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by accurately measuring a known volume of the substance.[\[4\]\[7\]\[8\]\[9\]](#)

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic bath
- The liquid sample (**1-Bromo-4-propylheptane**)
- Distilled water (for calibration)

Procedure:


- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_{empty}).
- The pycnometer is filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark.
- The exterior of the pycnometer is carefully dried, and its mass is determined (m_{water}).
- The pycnometer is emptied, thoroughly dried, and then filled with the **1-Bromo-4-propylheptane** sample.
- The filled pycnometer is again brought to the same temperature in the thermostatic bath, the volume adjusted, and the exterior dried.
- The mass of the pycnometer filled with the sample is determined (m_{sample}).
- The density of the sample is calculated using the following formula:

$$\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / (m_{\text{water}} - m_{\text{empty}}) * \rho_{\text{water}}$$

where ρ_{water} is the known density of water at the experimental temperature.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid chemical compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for determining the physical properties of a liquid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vernier.com [vernier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. matestlabs.com [matestlabs.com]
- 8. Density measurement in liquids - SensoTech GmbH [sensotech.com]
- 9. calnesis.com [calnesis.com]
- To cite this document: BenchChem. [Physical properties of 1-Bromo-4-propylheptane (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3047024#physical-properties-of-1-bromo-4-propylheptane-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com